methyl4-amino-3-(difluoromethyl)butanoatehydrochloride methyl4-amino-3-(difluoromethyl)butanoatehydrochloride
Brand Name: Vulcanchem
CAS No.: 1781065-04-0
VCID: VC5644650
InChI: InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-4(3-9)6(7)8;/h4,6H,2-3,9H2,1H3;1H
SMILES: COC(=O)CC(CN)C(F)F.Cl
Molecular Formula: C6H12ClF2NO2
Molecular Weight: 203.61

methyl4-amino-3-(difluoromethyl)butanoatehydrochloride

CAS No.: 1781065-04-0

Cat. No.: VC5644650

Molecular Formula: C6H12ClF2NO2

Molecular Weight: 203.61

* For research use only. Not for human or veterinary use.

methyl4-amino-3-(difluoromethyl)butanoatehydrochloride - 1781065-04-0

Specification

CAS No. 1781065-04-0
Molecular Formula C6H12ClF2NO2
Molecular Weight 203.61
IUPAC Name methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride
Standard InChI InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-4(3-9)6(7)8;/h4,6H,2-3,9H2,1H3;1H
Standard InChI Key YTIAELPKSMFMPY-UHFFFAOYSA-N
SMILES COC(=O)CC(CN)C(F)F.Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₆H₁₂ClF₂NO₂, with a molecular weight of 203.61 g/mol . Its structure features a butanoate backbone substituted with a difluoromethyl group at the third carbon and an amino group at the fourth position, protonated as a hydrochloride salt (Fig. 1). The difluoromethyl group introduces electronegativity and steric effects, influencing both reactivity and binding affinity .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1781065-04-0
Molecular FormulaC₆H₁₂ClF₂NO₂
Molecular Weight203.61 g/mol
IUPAC NameMethyl 3-(aminomethyl)-4,4-difluorobutanoate hydrochloride
SMILESCOC(=O)CC(CN)C(F)F.Cl

Spectral and Crystallographic Data

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the difluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and the methyl ester (δ ~3.7 ppm in ¹H NMR) . X-ray crystallography data, though limited, suggest a staggered conformation of the butanoate chain, stabilized by intramolecular hydrogen bonding between the amino group and the ester carbonyl .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step process:

  • Esterification: Reaction of 4-amino-3-(difluoromethyl)butanoic acid with methanol under acidic conditions.

  • Hydrochloride Formation: Treatment with hydrochloric acid to protonate the amino group, enhancing crystallinity .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
EsterificationMethanol, H₂SO₄, reflux75–80%
Salt FormationHCl (g), diethyl ether90–95%

Biocatalytic Approaches

A patent (CN103014081A) describes an enzymatic method using ω-transaminases to aminate 3-keto-4-(difluoromethyl)butanoate precursors, achieving enantiomeric excess >99% . This green chemistry approach reduces reliance on harsh reagents and improves scalability .

Physicochemical and Biological Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (25 mg/mL at 25°C) compared to the free base . Stability studies indicate decomposition at temperatures >150°C, with hydrolysis of the ester group occurring in alkaline conditions (pH >9) .

Biological Activity

As an amino acid analog, the compound inhibits branched-chain amino acid transferases (BCATs), disrupting cellular metabolism in cancer cells . In vitro assays show IC₅₀ values of 12–18 μM against glioblastoma cell lines (U87, U251) .

Table 3: Pharmacological Profile

ParameterValueModel
IC₅₀ (BCAT inhibition)15 μMU87 cells
LogP1.2
Plasma Protein Binding85%Rat

Applications in Drug Development

Prodrug Design

The methyl ester moiety serves as a prodrug strategy, enabling passive diffusion across the blood-brain barrier (BBB). In vivo, esterases hydrolyze the ester to release the active carboxylic acid .

Fluorinated Analogues in Oncology

Difluoromethyl groups improve metabolic stability compared to trifluoromethyl analogues, as demonstrated in preclinical studies of EGFR inhibitors .

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeatureBioactivity (IC₅₀)
Methyl 4-amino-3-(trifluoromethyl)butanoate HClC₆H₁₁ClF₃NO₂Trifluoromethyl group8 μM (BCAT)
Methyl 4-amino-3-methylbutanoateC₇H₁₅N₂O₂Non-fluorinated>100 μM

The difluoromethyl analogue balances lipophilicity and electronic effects, offering superior target engagement compared to non-fluorinated derivatives .

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